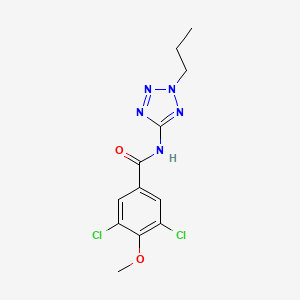

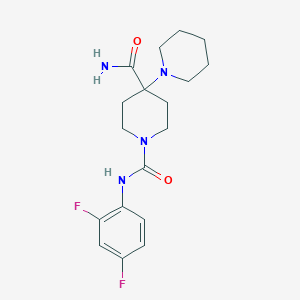

3,5-dichloro-4-methoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the combination of various chemical entities under controlled conditions. For example, benzamides can be synthesized from 4-amino-5-chloro-2-methoxybenzoic acid derivatives and diamines, revealing the importance of specific functional groups in achieving the desired chemical structure (Hirokawa et al., 2002). This process often involves multiple steps, including condensation reactions, to introduce the necessary substituents for the final benzamide derivative.

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including the spatial arrangement of atoms and functional groups, is crucial for their chemical properties and reactivity. X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used to elucidate these structures. For instance, studies have shown that certain benzamide compounds crystallize in specific forms, with their molecular geometry significantly impacting their chemical behavior and interaction with biological receptors (Yanagi et al., 2000).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, influenced by their functional groups and molecular structure. These reactions can include hydrolysis, condensation, and interactions with other chemical entities, leading to the formation of complex structures or the modification of existing ones. The presence of specific substituents, such as chloro, methoxy, or tetrazolyl groups, plays a significant role in determining the reactivity and the types of chemical reactions these compounds can participate in.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical applications. These properties are influenced by the molecular structure and the presence of specific functional groups. For example, polymorphism in benzamide compounds can affect their solubility and melting points, which are critical factors in pharmaceutical applications (Yanagi et al., 2000).

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research has demonstrated the synthesis of novel heterocyclic compounds with potential anti-inflammatory and analgesic properties. For instance, novel compounds were synthesized from visnagenone–ethylacetate or khellinone–ethylacetate, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory activities, comparing favorably with sodium diclofenac (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Development of Antidiabetic Agents

Another research focus has been the development of antidiabetic agents. A series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives were prepared, leading to the identification of a candidate drug for the treatment of diabetes mellitus, showcasing the compound's potential as an antihyperglycemic agent (M. Nomura et al., 1999).

Ligands for Dopamine Receptors

Research into benzamides derived from amino acids led to compounds evaluated for their binding to human D2 and D3 dopamine receptors, highlighting the potential therapeutic applications in neuropsychiatric disorders (D. Yang et al., 2000).

Antimicrobial Activity

Studies on pyridine derivatives revealed compounds with variable and modest antimicrobial activity against bacterial and fungal strains, suggesting potential applications in combating microbial infections (N. Patel et al., 2011).

Neuroleptic Activity of Benzamides

Research into benzamides of N,N-disubstituted ethylenediamines showed potential neuroleptic effects, indicating their use in the treatment of psychosis with fewer side effects compared to traditional treatments (Iwanami Sumio et al., 1981).

Investigation of Gamma-Irradiated Drugs

The study of gamma-irradiated anti-emetic drugs using EPR spectroscopy highlighted the stability and potential damage of such drugs when exposed to radiation, contributing to the safety assessment of pharmaceuticals (G. Damian, 2003).

Propriétés

IUPAC Name |

3,5-dichloro-4-methoxy-N-(2-propyltetrazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N5O2/c1-3-4-19-17-12(16-18-19)15-11(20)7-5-8(13)10(21-2)9(14)6-7/h5-6H,3-4H2,1-2H3,(H,15,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTUKCLSWMXPLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1N=C(N=N1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dichloro-4-methoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4582618.png)

![N~1~-{2-[(4-bromobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4582628.png)

![N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4582630.png)

![N-(4-ethoxyphenyl)-2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetamide](/img/structure/B4582632.png)

![4-tert-butyl-N-[(propylamino)carbonothioyl]benzamide](/img/structure/B4582639.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4582647.png)

![2-{[3-(1-benzyl-4-piperidinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4582652.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4582674.png)

![7-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4582683.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4582709.png)